molecular formula C14H13NO5S2 B12793001 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate CAS No. 6955-48-2

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate

Cat. No.: B12793001
CAS No.: 6955-48-2
M. Wt: 339.4 g/mol
InChI Key: KKDFWTGOOLHBNV-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzisothiazole ring system with sulfonate groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various sulfone, sulfide, and substituted derivatives, which have distinct properties and applications.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate is unique due to the presence of both the benzisothiazole ring and the 2-methylbenzenesulfonate group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6955-48-2

Molecular Formula

C14H13NO5S2

Molecular Weight

339.4 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl) 2-methylbenzenesulfonate

InChI

InChI=1S/C14H13NO5S2/c1-10-6-2-4-8-12(10)22(18,19)20-14-11-7-3-5-9-13(11)21(16,17)15-14/h2-9,14-15H,1H3

InChI Key

KKDFWTGOOLHBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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